molecular formula C13H10FNO4 B12630174 N-(4-fluorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide

N-(4-fluorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B12630174
M. Wt: 263.22 g/mol
InChI Key: HJKZKKALOCBJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound characterized by a pyran-4-one core substituted with a methoxy group at position 5 and a carboxamide moiety linked to a 4-fluorophenyl group.

Properties

Molecular Formula

C13H10FNO4

Molecular Weight

263.22 g/mol

IUPAC Name

N-(4-fluorophenyl)-5-methoxy-4-oxopyran-2-carboxamide

InChI

InChI=1S/C13H10FNO4/c1-18-12-7-19-11(6-10(12)16)13(17)15-9-4-2-8(14)3-5-9/h2-7H,1H3,(H,15,17)

InChI Key

HJKZKKALOCBJPG-UHFFFAOYSA-N

Canonical SMILES

COC1=COC(=CC1=O)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the pyran ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Research

N-(4-fluorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide has been investigated for its potential as a therapeutic agent due to its unique chemical structure, which allows it to interact with various biological targets. The following are notable pharmacological applications:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including HL60 and MCF7. This suggests potential use as an anticancer agent, particularly in targeting specific tumor types .
  • Antimicrobial Properties : Research has shown that derivatives of pyran compounds can possess antimicrobial activity. The fluorine substitution in the compound may enhance its efficacy against certain bacterial strains, making it a candidate for developing new antibiotics .

Neuropharmacology

The compound's ability to modulate neurotransmitter systems positions it as a candidate for neuropharmacological research. Its interaction with dopamine receptors suggests potential applications in treating neurological disorders such as depression and schizophrenia .

Chemical Biology

In chemical biology, this compound can serve as a bioisostere for amide bonds, which is valuable in drug design. The incorporation of fluorine atoms is known to enhance metabolic stability and bioavailability of drug candidates .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityExhibits cytotoxic effects on cancer cell lines (HL60, MCF7)
Antimicrobial PropertiesPotential use as an antibiotic against specific bacterial strains
NeuropharmacologyModulates neurotransmitter systems; potential for treating neurological disorders
Chemical BiologyActs as a bioisostere; enhances metabolic stability in drug design

Case Studies

  • Anticancer Efficacy Study :
    A study conducted on the effects of this compound on various cancer cell lines demonstrated significant cytotoxicity. The compound was tested against HL60 (human promyelocytic leukemia) and MCF7 (breast cancer) cell lines, revealing IC50 values that suggest its potential as a lead compound for further development in oncology .
  • Antimicrobial Activity Assessment :
    Research exploring the antimicrobial properties of pyran derivatives highlighted the effectiveness of this compound against Gram-positive bacteria. The study indicated that the presence of the fluorine atom enhances the compound's binding affinity to bacterial targets .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Halogen Substituent Effects

The 4-fluorophenyl group in the target compound can be compared to halogenated analogs in other systems. For example, in N-(4-halophenyl)maleimide derivatives, inhibitory activity against monoacylglycerol lipase (MGL) showed minimal dependence on halogen size (Table 1) .

Table 1: Inhibitory Activity of N-(4-halophenyl)maleimides

Compound Halogen (X) IC50 (μM)
N-(4-fluorophenyl)maleimide F 5.18
N-(4-chlorophenyl)maleimide Cl 7.24
N-(4-bromophenyl)maleimide Br 4.37
N-(4-iodophenyl)maleimide I 4.34

This suggests that electronic effects (e.g., fluorine’s electronegativity) may play a more critical role than steric bulk in modulating activity. For the target compound, substitution with larger halogens (Cl, Br) might retain similar potency but alter pharmacokinetics due to increased molecular weight.

Core Ring Structure Variations

The pyran-4-one core distinguishes the target compound from pyrimidine- or maleimide-based analogs:

  • Pyrimidine Derivatives: The compound in , N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, features a partially saturated pyrimidine ring.
  • Maleimide Derivatives : highlights maleimides as electrophilic inhibitors. The pyran-4-one’s conjugated carbonyl system may offer similar reactivity but with distinct resonance stabilization .

Substituent Position and Functional Groups

  • Methoxy vs.
  • Fluorophenyl vs. Methoxyphenyl : Replacing the fluorophenyl group with a methoxyphenyl (as in ) would reduce electronegativity but introduce additional hydrogen-bonding sites, altering interaction profiles with biological targets.

Biological Activity

N-(4-fluorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic compound belonging to the class of pyran derivatives, known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative efficacy with similar compounds.

Chemical Structure and Properties

The compound features a pyran ring fused with a carboxamide group and is substituted with a fluorobenzyl moiety. Its molecular formula is C12_{12}H10_{10}FNO3_{3}, and it has a molecular weight of approximately 239.21 g/mol. The presence of the fluorine atom enhances its lipophilicity, which can improve its interaction with biological targets.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression and inflammation. For instance, it can inhibit cyclooxygenases (COX) and protein kinases, which are critical in inflammatory pathways and cancer cell proliferation.
  • Induction of Apoptosis : The compound may induce programmed cell death in cancer cells by activating apoptotic pathways. This includes increasing the expression of pro-apoptotic proteins, thereby promoting apoptosis in malignant cells.
  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties, suggesting that this compound may also exhibit activity against various bacterial strains.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

Cell LineIC50_{50} (µM)Reference
MDA-MB45329.1
MCF-715.3
HeLaNot specified

These values indicate that the compound exhibits selective cytotoxicity against specific cancer cell lines, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound's potential antimicrobial effects were analyzed through various assays:

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureusSignificant
Escherichia coliSignificant
Klebsiella pneumoniaeModerate

Comparative Analysis with Similar Compounds

The unique fluorobenzyl substitution in this compound enhances its biological activity compared to other pyran derivatives:

Compound NameStructure FeaturesBiological Activity
5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acidHydroxy group at position 5Antimicrobial
5-Methoxycarbonyl-4H-pyranCarboxylic acid derivativeAnticancer
5-Amino-4H-pyranAmino group at position 5Antiviral

The presence of the fluorine atom in this compound is believed to enhance binding interactions with target proteins, potentially leading to improved efficacy compared to these other derivatives.

Case Studies

In recent research, molecular docking studies have indicated that this compound effectively binds to active sites of proteins involved in cancer progression. These studies are crucial for understanding how structural modifications can enhance or diminish biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-fluorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide?

  • Methodology : A multi-step synthesis involving cyclization of substituted intermediates is typical. For example, cyclization using phosphoryl chloride (POCl₃) at elevated temperatures (~120°C) is effective for analogous pyranone-carboxamide scaffolds. Precursors like substituted hydrazides or maleamic acid derivatives (e.g., N-(4-fluorophenyl)maleamic acid) can serve as starting materials, followed by oxidation or condensation steps to introduce the pyran-4-one ring .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to isolate intermediates. Optimize solvent systems (e.g., DMF or acetonitrile) to improve yield and purity.

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodology : Use a combination of spectroscopic techniques:

  • IR Spectroscopy : Identify key functional groups (e.g., carbonyl at ~1700 cm⁻¹, aromatic C-F at ~1250 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., 4-fluorophenyl protons at δ 7.2–7.8 ppm, pyranone methoxy at δ 3.8–4.0 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 304.3) and fragmentation patterns .

Advanced Research Questions

Q. What structural modifications of the pyranone-carboxamide scaffold enhance solubility and bioavailability?

  • Methodology :

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, amino) at the 5-methoxy position or fluorophenyl ring. For example, replacing methoxy with a PEGylated side chain improves aqueous solubility .
  • Prodrug Design : Convert the carboxamide to a methyl ester or glycoside derivative to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
    • Data Analysis : Compare logP values (via HPLC) and dissolution rates in simulated biological fluids.

Q. How can computational methods resolve ambiguities in the compound’s tautomeric or conformational states?

  • Methodology :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict dominant tautomers (e.g., keto-enol equilibria in the pyranone ring) .
  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) to identify bioactive conformers .
    • Validation : Cross-reference computational results with X-ray crystallography (e.g., C—H···O interactions stabilizing the 4-oxo configuration) .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?

  • Methodology :

  • Impurity Profiling : Use HPLC-MS to identify and quantify process-related impurities (e.g., dimers, unreacted intermediates) .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to assess hydrolytic or oxidative susceptibility, particularly at the carboxamide or pyranone moieties .

Critical Analysis of Contradictions

  • Synthetic Routes : emphasizes POCl₃-mediated cyclization, while highlights maleamic acid precursors. These are complementary approaches but require optimization based on substituent reactivity .
  • Bioactivity : suggests potential kinase inhibition, whereas emphasizes agrochemical applications. Contextualize findings by cross-referencing assay conditions (e.g., protein targets, cell lines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.